Dithiouracil
Overview
Description
Dithiouracil, also known as thionine, is an organic compound with the chemical formula CS(NH2)2. It usually appears as a colorless crystalline or white solid .
Synthesis Analysis
The synthesis of Dithiouracil involves two mechanisms to satisfy its requirements for pyrimidine nucleotides. The first mechanism is de novo UMP synthesis by a conventional pathway. The second is a pyrimidine salvage pathway, where free uracil is transported from the host to the parasite cytosol .Molecular Structure Analysis
The molecular structure of Dithiouracil was analyzed under the effect of the first and second hydration shell using the B3LYP density functional (DFT) method. The results were compared to those obtained for the uracil molecule .Chemical Reactions Analysis
The photophysical properties of Dithiouracil in the gas phase are studied by time-resolved photoelectron spectroscopy (TRPES) with three different excitation wavelengths. Non-radiative deactivation in the canonical nucleobases like uracil mainly occurs via internal conversion (IC) along singlet excited states .Physical And Chemical Properties Analysis
Dithiouracil is a potential anticancer drug and its redox mechanism and electronic absorption behavior has been investigated in a wide pH range by UV-Vis spectroscopy, cyclic voltammetry, and differential pulse voltammetry .Scientific Research Applications
1. Photophysics and Electronic Properties
Scientific Field:
Physical Chemistry, Molecular Spectroscopy
Summary:
Dithiouracil’s photophysical properties have been studied using time-resolved photoelectron spectroscopy (TRPES) in the gas phase. This research builds upon previous work on uracil, 2-thiouracil, and 4-thiouracil. Understanding its electronic structure and excited-state dynamics is crucial for applications in materials science and photochemistry .
Methods and Experimental Procedures:
Results:
3. DNA:RNA Hybrid Microhelixes
Scientific Field:
Biochemistry, Nucleic Acid Structure
Summary:
Dithiouracil’s impact on DNA:RNA hybrid microhelixes was explored. These structures play a crucial role in gene expression and regulation.
Methods and Experimental Procedures:
Results:
Safety And Hazards
The safety data sheet for Dithiouracil suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
Future Directions
properties
IUPAC Name |
1H-pyrimidine-2,4-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIWKHCJWRNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173827 | |
Record name | 2,4-Dithiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dithiouracil | |
CAS RN |
2001-93-6 | |
Record name | 2,4-Dithiouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2001-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dithiopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dithiouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dithiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dithiouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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